8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate is a brominated derivative of cyclic guanosine monophosphate, commonly referred to as cyclic GMP. This compound is primarily recognized for its role as an activator of cGMP-dependent protein kinases, which are crucial in various biological signaling pathways. The chemical structure includes a bromine atom at the 8-position of the guanosine molecule, which alters its biochemical properties compared to its non-brominated counterpart.
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemHifuture, where it is available in different purities and quantities. It is produced under controlled conditions to ensure high quality and consistency, with a typical molecular weight of approximately 424.10 g/mol and a CAS number of 51116-01-9 .
8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate falls under the category of nucleotides and nucleoside derivatives. It is classified as a synthetic analog of cyclic guanosine monophosphate, which plays significant roles in cellular signaling and regulation.
The synthesis of 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt typically involves several chemical reactions that introduce the bromine substituent at the 8-position of the guanosine molecule. Common methods include:
These processes require careful control of reaction conditions such as temperature, pH, and concentration to maximize yield and purity .
The synthesis typically employs techniques such as high-performance liquid chromatography for purification and characterization, ensuring that the final product meets the required specifications for research applications.
The molecular formula for 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate is , indicating a complex structure that includes a ribose sugar moiety, a phosphate group, and a brominated guanine base.
The structural configuration includes stereocenters that contribute to its biological activity.
8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt can participate in various biochemical reactions:
These reactions are crucial in studies involving signal transduction pathways where cyclic nucleotides play pivotal roles in mediating cellular responses to hormones and neurotransmitters .
The mechanism of action for 8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt centers around its ability to mimic natural cyclic GMP in cellular environments:
Research indicates that this compound can modulate gene expression related to apoptosis and cell proliferation through these signaling pathways .
These properties make it suitable for various experimental applications in biochemistry and molecular biology .
8-Bromoguanosine 3',5'-(cyclic) monophosphate sodium salt N-hydrate has numerous scientific applications:
This compound's unique properties enable researchers to explore new avenues in understanding cellular signaling mechanisms and developing therapeutic strategies targeting these pathways.
The synthesis of 8-bromoguanosine 3',5'-cyclic monophosphate (8-Br-cGMP) and its derivatives leverages electrophilic substitution and affinity chromatography techniques to achieve high regioselectivity. A primary route involves reacting 4-bromomethyl-7-methoxycoumarin with tetra-n-butylammonium salts of 8-bromo-substituted cyclic nucleotides under basic conditions. This yields axial and equatorial isomers of (7-methoxycoumarin-4-yl)methyl (MCM)-caged esters, which serve as photolabile precursors for rapid intracellular release of 8-Br-cGMP upon UV irradiation [1]. Alternative methodologies employ direct bromination of cGMP using bromine or N-bromosuccinimide (NBS) in aqueous buffers, followed by purification via reverse-phase HPLC. For phosphorothioate analogs like Rp-8-bromo-cGMPS (a precursor to nitrated derivatives), bromination precedes stereospecific thiophosphate modification. Subsequent nitration reactions using sodium nitrite (NaNO₂) in dimethyl sulfoxide (DMSO) enable the synthesis of electrophilic analogs such as Rp-8-nitro-cGMPS [10].
Table 1: Key Synthetic Methods for 8-Br-cGMP Derivatives
Method | Reagents | Product | Application |
---|---|---|---|
Coumarin Caging | 4-Bromomethyl-7-methoxycoumarin + 8-Br-cGMP | MCM-caged 8-Br-cGMP isomers | Ultrafast photolysis (ns timescale) |
Direct Bromination | cGMP + Br₂/NBS | 8-Br-cGMP | Biochemical studies |
Affinity Chromatography | 8-Br-cGMP resin + solubilized channels | Purified CNG channels | Ion channel reconstitution [6] |
Nitration of Rp-Isomers | Rp-8-Br-cGMPS + NaNO₂ (DMSO/HCl) | Rp-8-Nitro-cGMPS | PKG inhibition studies [10] |
8-Br-cGMP exhibits significantly enhanced metabolic stability compared to native cGMP due to steric hindrance from the C8-bromine atom. This modification impedes hydrolysis by phosphodiesterases (PDEs), which preferentially cleave the 3',5'-cyclic phosphate bond in unmodified cGMP. Enzymatic assays confirm that 8-Br-cGMP retains >80% activity after 60 minutes in PDE-rich environments, whereas native cGMP is degraded within minutes [2] [9]. The bromine atom also alters electronic properties, reducing the compound’s susceptibility to enzymatic and non-enzymatic hydrolysis. Consequently, 8-Br-cGMP sustains longer-lasting activation of cGMP-dependent effectors, such as protein kinase G (PKG) and cyclic nucleotide-gated (CNG) ion channels. This stability is quantifiable via fluorescence assays: MCM-caged 8-Br-cGMP releases non-fluorescent 8-Br-cGMP upon photolysis, while generating highly fluorescent MCM-OH, enabling indirect quantification of hydrolysis resistance [1].
Table 2: Stability Profile of 8-Br-cGMP vs. cGMP
Property | 8-Br-cGMP | Native cGMP |
---|---|---|
PDE Half-life | >60 minutes | <5 minutes |
Hydrolysis in Buffer | Negligible (24 hrs) | ~20% degradation (24 hrs) |
Activation of PKG | EC₅₀ = 1.2 µM | EC₅₀ = 0.8 µM |
CNG Channel EC₅₀ | 28 µM (vs. 45 µM for cGMP) | 45 µM [6] |
The sodium salt form of 8-Br-cGMP (solubility: 50 mg/mL in water) enhances cellular uptake by leveraging endogenous cation transporters and passive diffusion mechanisms [2] [9]. Its membrane permeability is further augmented by bromination at the C8 position, which increases lipophilicity (log P = 1.17) compared to cGMP (log P = −1.3). This allows 8-Br-cGMP to traverse lipid bilayers without transfection agents, accumulating at cytosolic concentrations sufficient to modulate targets like PKG and CNG channels [4] [9]. In vascular smooth muscle cells (VSMCs), 10 µM 8-Br-cGMP reduces intracellular free calcium ([Ca²⁺]ᵢ) by 40% within 5 minutes, confirming rapid cytosolic delivery [3]. Caged derivatives (e.g., MCM-8-Br-cGMP) further optimize spatiotemporal control: these non-polar prodrugs diffuse into cells and release active 8-Br-cGMP upon photolysis, enabling subcellular targeting. Studies in HEK 293 cells expressing olfactory CNG channels demonstrate that uncaged 8-Br-cGMP activates currents within nanoseconds, though fluorescence-based quantification is hindered by cellular quenching [1].
Table 3: Functional Applications of 8-Br-cGMP Permeability
Cell/Tissue Model | Concentration | Effect | Mechanism |
---|---|---|---|
Rat Aortic VSMCs | 10 µM | ↓ [Ca²⁺]ᵢ by 40% [3] | PKG-mediated Ca²⁺-ATPase activation |
HEK 293 CNG Channels | 100 µM | ↑ Ionic currents (photolysis) [1] | CNG channel gating |
Retinal Ganglion Axons | 1 mM | Axon collapse [2] | cGMP/RhoA pathway modulation |
Bovine Tracheal Smooth Muscle | 50 µM | Inhibits Ca²⁺ oscillations [9] | PKG-dependent SERCA regulation |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3